1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione
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Overview
Description
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione is a compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine that has been widely recognized for its diverse biological and therapeutic effects. The compound’s structure includes a morpholine ring, a nitro group, and an anthracene-9,10-dione core, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Mannich Reaction: This step involves the formation of a Mannich base by reacting morpholine with formaldehyde and an appropriate amine.
Michael Addition: The Mannich base undergoes a Michael addition reaction with a nitroalkene to form the desired product.
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione can be compared with other morpholine derivatives such as:
4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Known for their antimicrobial activity.
Morpholin-4-yl-acetic acid: Utilized in various chemical syntheses.
Properties
IUPAC Name |
1-morpholin-4-yl-4-nitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCRMQFDUKQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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